Home > Products > Screening Compounds P49598 > N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide - 1021070-77-8

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Catalog Number: EVT-3044539
CAS Number: 1021070-77-8
Molecular Formula: C17H17BrN4O4S2
Molecular Weight: 485.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

Compound Description: This series of compounds was synthesized and evaluated as potential alkaline phosphatase inhibitors. [] The most potent compound, 6i, exhibited an IC50 value of 0.420 μM. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is highlighted for its thermodynamically stable crystalline modification. [] The specific advantages of this form relate to the stability of its suspension formulations. []

Relevance: Like N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, this compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Both compounds feature substitutions on the benzamide ring, although the specific groups and their positions differ. []

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II), Zn(C16H12N3O2)2(H2O), C32H26N6O5Zn

Compound Description: The crystal structure of this zinc(II) complex, containing N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide ligands, has been reported. []

Relevance: This complex incorporates N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide ligands, highlighting the 1,3,4-oxadiazole and benzamide moieties also present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide. [] Both compounds differ in their 5-position substituent on the oxadiazole ring and the presence of the diethylsulfamoyl group on the benzamide in the target compound.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It displayed excellent safety and pharmacokinetic profiles in preclinical studies and progressed to Phase 1 clinical trials in healthy volunteers. []

Relevance: While both this compound and N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide contain the 1,3,4-oxadiazole ring, their structures diverge significantly. This compound features a 4,5-dihydro-oxadiazole ring with a 5-oxo substituent, unlike the unreduced oxadiazole in the target compound. Additionally, the substitution patterns and core structures differ. []

Compound Description: VNI is a potent inhibitor of protozoan sterol 14α-demethylase (CYP51) and demonstrates curative effects against Chagas disease. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide. Both also possess an aromatic ring at the 5-position of the oxadiazole, although VNI has a phenyl group while the target compound has a 5-bromothiophen-2-yl group. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound, characterized by N—H⋯O and N—H⋯S hydrogen bonds, has been elucidated. []

Relevance: Both this compound and N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide belong to the N-(1,3,4-oxadiazol-2-yl)benzamide class, but they differ in the oxadiazole ring's saturation and substitution pattern. [] The target compound has an unsaturated oxadiazole ring with a 5-bromothiophen-2-yl substituent, while this compound has a 4,5-dihydro-oxadiazole with a 5-thioxo group.

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound is identified as an energetic material precursor with intermolecular hydrogen bonds influencing its crystal packing. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound, representing a hybrid ring system incorporating 1,3,4-oxadiazole and thiazole rings, demonstrates significant antibacterial activity. []

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

Compound Description: This copper(II) complex incorporates N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidate ligands and exhibits intermolecular hydrogen bonding in its crystal structure. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound features both pyrazole and oxadiazole rings, with a dihedral angle of 7.97(6)° between them, indicating limited conjugation. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: The crystal structure of this compound, characterized by a classic chair conformation of the cyclohexyl ring, has been reported. []

Compound Description: This compound is synthesized using a CoII-catalyzed method and features a symmetric N⋯H+⋯N unit in its crystal structure. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory and anti-cancer activities. []

Relevance: These compounds, like N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, belong to the N-(1,3,4-oxadiazol-2-yl)benzamide class. They differ in the substituents at the 2-position of the oxadiazole ring and the presence of a sulfonamide group in some derivatives. []

5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine

Compound Description: The crystal structure of this compound reveals intermolecular hydrogen bonds linking molecules into [] chains. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

Compound Description: This 1,3,4-oxadiazole derivative is planar and features intramolecular hydrogen bonds. [] It was synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. []

N,N-dimethyl-2-phenyl-6-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4-amine (8f) and 6,6′-(4,4′-(1,3,4-oxadiazole-2,5-diyl)bis(4,1-phenylene))bis(N,N-dimethylquinazolin-4-amine (9f)

Compound Description: These two compounds were synthesized via palladium-catalyzed Suzuki cross-coupling reactions and exhibit strong fluorescence emission and high quantum yields. []

2-(3-(pyri din-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide derivati es (5a–h)

Compound Description: This series of heterocyclic compounds, synthesized from 4-amino-5 (pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, showed antibacterial and antifungal activities. []

Relevance: While these compounds share the benzamide moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, they lack the 1,3,4-oxadiazole ring and incorporate a triazolothiadiazole system instead. []

Poly{2-(biphenyl-4-yl)-5-[3,4-didecyloxy-5-(1,3,4-oxadiazol-2-yl)thiophen-2-yl]-1,3,4-oxadiazole}

Compound Description: This newly synthesized thiophene-based polymer demonstrates strong optical limiting behavior due to its three-photon absorption properties. []

Compound Description: The thermodynamic and acoustical properties of these pyridine-based 1,3,4-oxadiazole scaffolds were investigated in different solvents and temperatures. []

(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide

Compound Description: This compound adopts a distorted disc shape and exhibits intermolecular hydrogen bonding in its crystal structure. []

(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methylbenzenesulfonamide

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, differing in the orientation of the tolyl rings. []

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

Compound Description: This compound features two independent molecules in its asymmetric unit and exhibits intermolecular hydrogen bonds. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

Compound Description: This compound is composed of chlorophenyl, isoxazolyl, oxadiazolyl, and phenyl rings, with specific twist angles between them. []

5-Substituted Aryl/Aralkyl-1,3,4-Oxadiazol-2-Yl 4-(Morpholin-4-Ylsulfonyl)Benzyl Sulfides

Compound Description: This series of compounds was synthesized and evaluated as potential antibacterial agents. []

N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

Compound Description: This compound is a bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units. []

N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

Compound Description: This compound is a non-planar bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units. []

Compound Description: Several novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized and showed good nematocidal activity against Bursaphelenchus xylophilus. []

Relevance: Although these compounds share the oxadiazole ring system with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, the core structures are different. The related compounds contain a 1,2,4-oxadiazole ring while the target compound contains a 1,3,4-oxadiazole ring. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

Compound Description: This compound incorporates both 1,3,4-oxadiazole and pyrazolone rings in its structure and was synthesized via a multistep process. []

Compound Description: Four iridium(III) complexes containing 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives as ligands were synthesized and investigated for their photoluminescence and electroluminescence properties. []

4-{(Z)-2-[(E)-Benzylidenehydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate

Compound Description: This compound features a 1,2,3-oxadiazole ring and adopts trans and cis configurations with respect to its two acyclic C=N bonds. []

Relevance: Although this compound shares the oxadiazole ring system with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, the core structures differ. The related compound contains a 1,2,3-oxadiazole ring, whereas the target compound contains a 1,3,4-oxadiazole ring. []

Compound Description: These two series of compounds were synthesized and evaluated for their antifungal activity against Aspergillus niger and Fusarium oxysporium. []

Relevance: Although these compounds contain a 1,3,4-oxadiazole ring like N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, their structures significantly differ. They are fused with triazole and thiadiazole rings and do not share other significant structural similarities with the target compound. []

Fluorinated 1,2,4-Triazolo- and Thiadiazolo[3,2-b]-1,3,4-oxadiazoles

Compound Description: These compounds were synthesized and evaluated for their fungicidal activity against Cephalosporium saccharii, Aspergillus niger, and Fusarium oxysporum. []

Relevance: These compounds are structurally distinct from N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide. Although they contain the 1,3,4-oxadiazole ring, they are fused with triazole and thiadiazole rings and lack the benzamide moiety. []

Compound Description: Ten 1,3,4-oxadiazole analogues were synthesized from nalidixic acid and evaluated for their antimicrobial activity alongside their corresponding copper complexes. []

Compound Description: These two series of 1,3,4-oxadiazole derivatives were synthesized and investigated for their mesomorphic behavior and photoluminescent properties. []

Compound Description: The acoustical properties of these substituted azoles were studied in N,N-dimethylformamide at different temperatures. []

N'-(4-aminophenyl)-N'-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzene-1,4-diamine and 5-(5-(4-(diphenylamino)phenyl)-1,3,4-oxadiazol-2-yl)benzene-1,3-diamine

Compound Description: Two novel aromatic diamines containing triphenylamine and 1,3,4-oxadiazole groups were synthesized and used to prepare polyimides. []

Properties

CAS Number

1021070-77-8

Product Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Molecular Formula

C17H17BrN4O4S2

Molecular Weight

485.37

InChI

InChI=1S/C17H17BrN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23)

InChI Key

MAZMLEUPIMWRKV-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.